(5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine
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Overview
Description
(5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine is a compound belonging to the class of organic compounds known as oxadiazoles. These compounds are characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The tert-butyl group attached to the oxadiazole ring enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamidoxime with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . This method yields the desired oxadiazole ring with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
(5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine involves its interaction with molecular targets and pathways. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms and substituents.
1,3,4-Oxadiazole Derivatives: Similar to (5-Tert-butyl-1,3,4-oxadiazol-2-YL)methanamine but with different substituents on the ring.
Uniqueness
The presence of the tert-butyl group in this compound enhances its stability and reactivity compared to other oxadiazole derivatives. This makes it a valuable compound for various applications, particularly in drug discovery and material science .
Properties
CAS No. |
944906-78-9 |
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Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
(5-tert-butyl-1,3,4-oxadiazol-2-yl)methanamine |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)6-10-9-5(4-8)11-6/h4,8H2,1-3H3 |
InChI Key |
UCPGZQLXAUPIMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)CN |
Origin of Product |
United States |
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